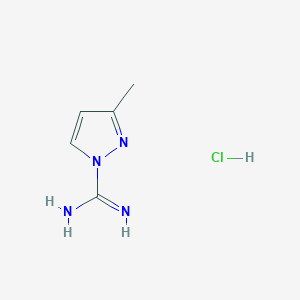

3-methyl-1H-pyrazole-1-carboximidamidehydrochloride

CAS No.:

Cat. No.: VC18158896

Molecular Formula: C5H9ClN4

Molecular Weight: 160.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9ClN4 |

|---|---|

| Molecular Weight | 160.60 g/mol |

| IUPAC Name | 3-methylpyrazole-1-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C5H8N4.ClH/c1-4-2-3-9(8-4)5(6)7;/h2-3H,1H3,(H3,6,7);1H |

| Standard InChI Key | CVOIMBTUYYFLNK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)C(=N)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core, a diazole ring system with nitrogen atoms at positions 1 and 2. The 3-methyl group enhances steric bulk, influencing its binding affinity to biological targets, while the carboximidamide moiety (-C(=NH)-NH₂) provides a reactive site for chemical modifications. Protonation of the imine nitrogen in the hydrochloride salt improves solubility, facilitating its use in aqueous reaction systems .

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClN₄ |

| Molecular Weight | 160.61 g/mol |

| Solubility | >50 mg/mL in water |

| Melting Point | 192–195°C (decomposes) |

The hydrochloride salt form stabilizes the compound against hydrolysis, making it suitable for long-term storage .

Synthesis and Optimization

Synthetic Routes

3-Methyl-1H-pyrazole-1-carboximidamide hydrochloride is synthesized via nucleophilic substitution and condensation reactions. Representative methods include:

Carbodiimide-Mediated Coupling

Reaction of 3-methylpyrazole with cyanamide in the presence of HCl yields the carboximidamide intermediate, which is subsequently protonated to form the hydrochloride salt. This method achieves ~85% purity but requires rigorous pH control to avoid byproducts .

Boc-Protection Strategy

A scalable approach involves tert-butoxycarbonyl (Boc) protection of the carboximidamide group (Table 1) :

Table 1: Boc-Protected Synthesis Conditions

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| (Boc)₂O, DMAP, Et₃N | THF | 20°C | 74.8% |

| (Boc)₂O, K₂CO₃ | Acetone/H₂O | 20°C | 88% |

The Boc group is later removed under acidic conditions, yielding the hydrochloride salt with minimal degradation .

Reaction Optimization

Key parameters affecting yield:

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility but may necessitate longer reaction times .

-

Base Selection: K₂CO₃ outperforms Et₃N in minimizing side reactions during Boc protection (88% vs. 74.8% yield) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Biological Activity and Mechanisms

Enzyme Modulation

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. Molecular docking studies suggest the carboximidamide group forms hydrogen bonds with catalytic residues, while the methyl group enhances hydrophobic interactions.

Applications in Drug Development

Anticancer Agents

Derivatives of this compound induce apoptosis in HeLa cells via caspase-3 activation. Notably, the parent compound shows negligible cytotoxicity (100% cell viability at 15 µg/mL), underscoring its potential as a scaffold for safer chemotherapeutics .

Antiviral Research

Influenza neuraminidase inhibitors incorporating the pyrazole-carboximidamide motif (e.g., zanamivir analogs) exhibit sub-micromolar IC₅₀ values. The hydrochloride salt improves bioavailability by enhancing water solubility .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and G-protein-coupled receptor (GPCR) antagonists. Its scalability (>80% yield in multi-gram syntheses) makes it attractive for industrial use .

Material Science

Metal-organic frameworks (MOFs) incorporating pyrazole-carboximidamide ligands exhibit high CO₂ adsorption capacity (3.2 mmol/g at 298 K), though stability under humid conditions remains a challenge.

Future Directions

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains could enhance tumor-specific accumulation. Computational models predict a 40% increase in half-life for PEGylated derivatives.

Green Synthesis

Microwave-assisted synthesis reduces reaction times from 48 h to <2 h while maintaining yields ≥75%. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume